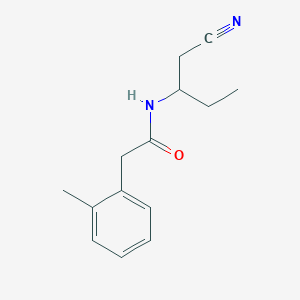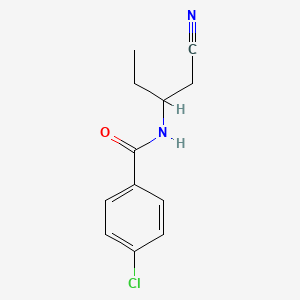
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, commonly known as CINPA1, is a small molecule inhibitor that selectively inhibits the activity of the motor protein kinesin-1. Kinesin-1 is a microtubule-based motor protein that plays a crucial role in intracellular transport of organelles, vesicles, and other cargoes. The inhibition of kinesin-1 by CINPA1 has potential applications in scientific research, drug discovery, and therapeutic interventions.
作用機序
CINPA1 selectively inhibits the ATPase activity of kinesin-1 by binding to a specific site on the motor domain of the protein. This results in the inhibition of kinesin-1-mediated transport along microtubules.
Biochemical and Physiological Effects
The inhibition of kinesin-1 by CINPA1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit axonal transport in neurons, and impair the trafficking of lysosomes and autophagosomes in cells.
実験室実験の利点と制限
CINPA1 has several advantages as a tool for scientific research. It is a highly selective inhibitor of kinesin-1, which allows for the specific inhibition of kinesin-1-mediated transport without affecting other cellular processes. CINPA1 is also a small molecule inhibitor, which makes it easy to administer to cells and animals. However, CINPA1 also has some limitations. It is a synthetic compound, which means that it may have off-target effects or toxicity. Additionally, the inhibition of kinesin-1 by CINPA1 may not fully recapitulate the effects of genetic knockdown or knockout of kinesin-1.
将来の方向性
There are several future directions for the use of CINPA1 in scientific research. One potential application is in the development of new cancer therapies. The inhibition of kinesin-1 by CINPA1 has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent. Another potential application is in the study of neurodegenerative diseases. Kinesin-1 has been implicated in the transport of proteins and organelles along axons, and the inhibition of kinesin-1 by CINPA1 may provide insights into the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, CINPA1 may also be used in the development of new drugs that target kinesin-1 for therapeutic interventions.
合成法
CINPA1 can be synthesized using a multi-step chemical synthesis process. The synthesis involves the reaction of 3-iodo-4,5-dimethoxybenzaldehyde and 4-nitrophenylacetonitrile to form a Schiff base, which is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with (E)-3-(4-nitrophenyl)-2-cyanoacrylamide in the presence of a base to yield CINPA1.
科学的研究の応用
CINPA1 has been extensively used in scientific research to investigate the role of kinesin-1 in various cellular processes. It has been shown to inhibit the transport of organelles, vesicles, and other cargoes along microtubules in cells. CINPA1 has also been used to study the effects of kinesin-1 inhibition on cell division, neuronal development, and cancer cell migration.
特性
IUPAC Name |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O5/c1-26-16-9-11(8-15(19)17(16)27-2)7-12(10-20)18(23)21-13-3-5-14(6-4-13)22(24)25/h3-9H,1-2H3,(H,21,23)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCQTUAIGWOGT-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![2-[Methyl-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]amino]propanoic acid](/img/structure/B7555858.png)
![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)

![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)



![3-[1-(3-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7555909.png)

![N-[2-(ethylamino)ethyl]-2,4-dimethoxybenzamide](/img/structure/B7555922.png)
